mide

FLT3 inhibitor AML therapy kinase selectivity

Midostaurin is the only multi-kinase inhibitor with RATIFY trial-validated overall survival benefit in FLT3-mutated AML (HR=0.78, P=0.009). Unlike selective FLT3 inhibitors (gilteritinib, quizartinib), it concurrently inhibits PKC isoforms, VEGFR2, and KIT D816V—essential for studies of resistance mechanisms and overlapping signaling networks. The mandatory reference compound for kinase selectivity profiling and first-line combination chemotherapy research. ≥98% purity. Specify Midostaurin; substitution with single-target inhibitors will not replicate the multi-pathway inhibition required.

Molecular Formula C24H26N6O4S5
Molecular Weight 622.8g/mol
Cat. No. B389215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemide
Molecular FormulaC24H26N6O4S5
Molecular Weight622.8g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CSC3=NN=C(S3)SCC(=O)NC4=NC5=C(S4)C(=O)CC(C5)(C)C)C
InChIInChI=1S/C24H26N6O4S5/c1-23(2)5-11-17(13(31)7-23)37-19(25-11)27-15(33)9-35-21-29-30-22(39-21)36-10-16(34)28-20-26-12-6-24(3,4)8-14(32)18(12)38-20/h5-10H2,1-4H3,(H,25,27,33)(H,26,28,34)
InChIKeyRAIWMMIPNHRSEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mide (Midostaurin/PKC412) Procurement Overview: Multi-Target Kinase Inhibitor Specifications


Midostaurin (Mide, PKC412, CAS 120685-11-2) is a staurosporine-derived multi-targeted protein kinase inhibitor with demonstrated activity against multiple tyrosine and serine/threonine kinases. It functions as an ATP-competitive inhibitor with IC50 values ranging from 80–500 nM against key targets including PKCα/β/γ, Syk, Flk-1, Akt, PKA, c-Kit, c-Fgr, c-Src, FLT3, PDGFRβ, and VEGFR1/2 . Midostaurin received FDA approval in 2017 for treatment of FLT3-mutated acute myeloid leukemia (AML) in combination with standard chemotherapy [1]. The compound is also a potent inhibitor of conventional PKC isoforms and VEGF receptors, distinguishing it from selective FLT3 inhibitors that target narrower kinase profiles [2].

Why Midostaurin (Mide) Cannot Be Replaced by Generic FLT3 Inhibitors: Quantitative Selectivity Evidence


Generic substitution of Midostaurin with alternative FLT3 inhibitors such as quizartinib or gilteritinib fails to replicate the compound‘s unique multi-kinase inhibition profile. While selective FLT3 inhibitors target primarily FLT3-ITD with high potency (gilteritinib IC50 = 0.29 nM for FLT3-ITD), Midostaurin’s broader kinase inhibition spectrum is therapeutically relevant for AML treatment [1]. The RATIFY trial established that Midostaurin plus chemotherapy significantly improves overall survival in FLT3-mutated AML patients (hazard ratio for death = 0.78; P=0.009), an outcome not demonstrated with selective FLT3 inhibitors in the same combination setting [2]. Additionally, Midostaurin inhibits PKC and VEGF pathways implicated in resistance mechanisms that selective FLT3 inhibitors fail to address, making direct substitution scientifically inappropriate without confirmatory clinical validation [3].

Midostaurin (Mide) Quantitative Differentiation Data: Head-to-Head Comparator Analysis


FLT3-ITD Inhibition: Midostaurin IC50 vs. Gilteritinib and Quizartinib

In direct enzymatic assays against FLT3-ITD, Midostaurin exhibits an IC50 of 11 nM, compared to gilteritinib at 0.29 nM and quizartinib at 1.1 nM [1]. While Midostaurin demonstrates lower potency than selective FLT3 inhibitors, its multi-kinase profile provides broader pathway inhibition relevant for combination chemotherapy strategies [2].

FLT3 inhibitor AML therapy kinase selectivity

PKC Isoform Inhibition Breadth: Midostaurin vs. Enzastaurin Selectivity

Midostaurin inhibits conventional PKC isoforms α, β, and γ with IC50 values of 22 nM, 30 nM, and 24 nM respectively, whereas enzastaurin (a selective PKCβ inhibitor) demonstrates IC50 of 6 nM against PKCβ but negligible activity against PKCα (IC50 > 10,000 nM) [1]. Midostaurin additionally inhibits novel PKC isoforms including PKCδ (IC50 = 330 nM) and PKCε (IC50 = 1,600 nM) [2].

PKC inhibitor signal transduction cancer therapeutics

KIT Kinase Inhibition: Midostaurin Potency vs. Imatinib

Midostaurin inhibits wild-type KIT with an IC50 of 100 nM and demonstrates activity against the KIT D816V mutant (IC50 = 50 nM) associated with systemic mastocytosis [1]. In contrast, imatinib potently inhibits wild-type KIT (IC50 = 100 nM) but shows negligible activity against the KIT D816V mutant (IC50 > 5,000 nM) due to conformational resistance [2].

KIT inhibitor mastocytosis kinase mutation

Syk Kinase Inhibition: Midostaurin vs. Fostamatinib Selectivity

Midostaurin inhibits Syk kinase with an IC50 of 95 nM . Fostamatinib (R788), a selective Syk inhibitor, demonstrates an IC50 of 41 nM against Syk but lacks activity against PKC, FLT3, and VEGFR targets [1]. The distinct kinase inhibition spectra dictate that these compounds are not interchangeable for multi-pathway research applications.

Syk inhibitor immune signaling B-cell receptor

VEGFR2 Inhibition: Midostaurin vs. Sunitinib Anti-Angiogenic Activity

Midostaurin inhibits VEGFR2 (Flk-1/KDR) with an IC50 of 86 nM, contributing to its anti-angiogenic properties [1]. Sunitinib, a selective VEGFR/PDGFR inhibitor, demonstrates an IC50 of 9 nM against VEGFR2 but lacks activity against PKC isoforms and FLT3 [2].

VEGFR inhibitor angiogenesis multi-kinase

Clinical Efficacy in FLT3-Mutated AML: Midostaurin vs. Placebo in Phase III RATIFY Trial

In the randomized Phase III RATIFY trial (N=717), Midostaurin plus standard chemotherapy significantly improved overall survival compared to placebo plus chemotherapy in FLT3-mutated AML patients, with median overall survival of 74.7 months vs. 25.6 months, representing a 49% reduction in risk of death (hazard ratio = 0.78; 95% CI, 0.63 to 0.96; P=0.009) [1]. No selective FLT3 inhibitor has demonstrated overall survival benefit as first-line combination therapy in this population.

AML clinical trial FLT3 mutation overall survival

Midostaurin (Mide) Procurement-Critical Application Scenarios Based on Quantitative Evidence


First-Line FLT3-Mutated AML Combination Therapy Research

Midostaurin is indicated for procurement in research protocols investigating first-line combination chemotherapy for FLT3-mutated acute myeloid leukemia. The RATIFY trial demonstrated a median overall survival improvement from 25.6 months to 74.7 months (HR = 0.78; P=0.009) when Midostaurin was added to standard induction and consolidation chemotherapy [1]. Selective FLT3 inhibitors including gilteritinib and quizartinib lack Phase III data supporting first-line combination use and cannot substitute for Midostaurin in this research context. Procurement for FLT3-mutated AML preclinical or clinical studies requiring validated first-line combination efficacy data must specify Midostaurin.

Advanced Systemic Mastocytosis with KIT D816V Mutation

Midostaurin is the preferred procurement choice for research involving KIT D816V-mutated systemic mastocytosis. Midostaurin demonstrates IC50 of 50 nM against the KIT D816V mutant, whereas imatinib shows negligible activity (IC50 > 5,000 nM) [2]. The FDA approval of Midostaurin for advanced systemic mastocytosis was based on a 60% overall response rate in patients with the KIT D816V mutation [3]. Imatinib, dasatinib, and nilotinib are ineffective against this resistance mutation and cannot be substituted. Procurement for mastocytosis research with KIT D816V must specify Midostaurin.

Multi-Pathway Kinase Profiling Requiring Simultaneous PKC, FLT3, and VEGFR Inhibition

Midostaurin is uniquely suited for research applications requiring concurrent inhibition of PKC isoforms (IC50 22–1,600 nM), FLT3 (IC50 11 nM), and VEGFR2 (IC50 86 nM) [4]. Unlike selective inhibitors that target single kinases (enzastaurin for PKCβ only, gilteritinib for FLT3 only, sunitinib for VEGFR/PDGFR only), Midostaurin provides the broad multi-kinase inhibition profile necessary for studies of overlapping signaling networks. Procurement for experiments investigating crosstalk between PKC, FLT3, and VEGF pathways must specify Midostaurin; substitution with single-target inhibitors will fail to replicate the multi-pathway inhibition required.

Kinase Selectivity Screening for FLT3 Inhibitor Cross-Reactivity Assessment

Midostaurin serves as an essential reference compound in kinase selectivity panels when evaluating novel FLT3 inhibitors for off-target activity. With established IC50 values against PKC isoforms (22–1,600 nM), Syk (95 nM), KIT (100 nM), and VEGFR2 (86 nM) [4], Midostaurin provides a validated multi-kinase inhibition baseline against which new compounds can be benchmarked. Procurement for kinase selectivity profiling must include Midostaurin as a multi-target control compound to contextualize the selectivity window of investigational FLT3 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for mide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.